molecular formula C15H19N3OS B5602915 N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No.: B5602915
M. Wt: 289.4 g/mol
InChI Key: JDMFRLWZLSJWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.12488341 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research on derivatives of N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has shown promising anticancer properties. One study synthesized and evaluated the biological activities of thiazole derivatives as anticancer agents. The compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells with notable apoptosis induction, although not as potent as the standard, cisplatin (A. Evren et al., 2019). Another investigation focused on imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against various bacterial strains, including resistant ones like ESBL, VRE, and MRSA. These studies suggest the compound's derivatives could serve as leads for developing new anticancer and antibacterial therapies (Drashti G. Daraji et al., 2021).

Antifungal and Antibacterial Applications

Novel imidazole derivatives synthesized for combating drug-resistant fungal infections displayed significant antifungal activity against Candida albicans and Candida krusei. Molecular docking and ADME prediction studies suggested these compounds have potential as anti-Candida agents, highlighting a particular derivative for further optimization (Firuze Diyar Altındağ et al., 2017). Additionally, imidazole-based acetamide derivatives exhibited antimicrobial properties against Gram-negative bacteria, with structure-antimicrobial effect relationships identified, underscoring the impact of substituent steric properties on activity (A. Sánchez et al., 2022).

Organocatalytic Applications

Research into imidazol(in)ium-2-thiocarboxylates, related to the core structure of interest, demonstrated their utility as nucleophilic catalysts for transesterification and acylation reactions. These compounds facilitated efficient reactions under mild conditions, indicating their potential as versatile catalysts in synthetic organic chemistry (M. Hans et al., 2011).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Imidazole is labelled as a hazardous substance with hazard statements H302, H312, H314 . Precautionary measures should be taken while handling it .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of research.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-7-11(2)14(12(3)8-10)17-13(19)9-20-15-16-5-6-18(15)4/h5-8H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFRLWZLSJWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.